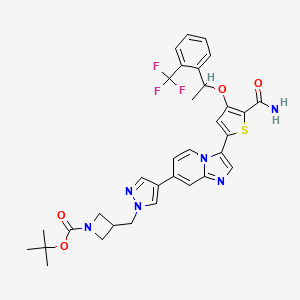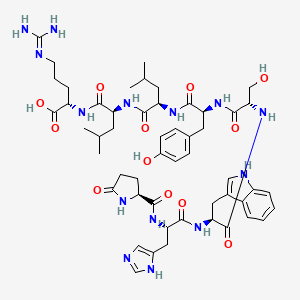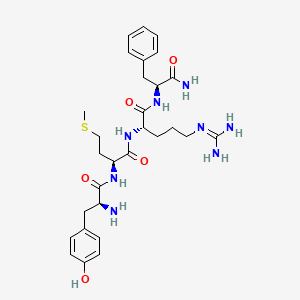
STAT3-SH2 domain inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STAT3-SH2 domain inhibitor 1 is a small molecule designed to inhibit the signal transducer and activator of transcription 3 (STAT3) by targeting its SH2 domain. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Persistent activation of STAT3 has been linked to the development and progression of several cancers, making it a potential therapeutic target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of STAT3-SH2 domain inhibitor 1 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
STAT3-SH2 domain inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitory activity of the compound .
Wissenschaftliche Forschungsanwendungen
STAT3-SH2 domain inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of STAT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3 signaling.
Industry: Utilized in drug discovery programs to develop new anticancer therapies
Wirkmechanismus
STAT3-SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced transcription of target genes involved in cell proliferation and survival. The compound specifically targets the phosphorylated tyrosine residues on STAT3, which are critical for its activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S3I-201: Another STAT3 inhibitor that targets the SH2 domain but has lower specificity compared to STAT3-SH2 domain inhibitor 1.
BP-1-102: An orally available STAT3 inhibitor derived from S3I-201, with improved pharmacokinetic properties.
YY002: A highly selective STAT3 inhibitor that inhibits both Tyr705 and Ser727 phosphorylation
Uniqueness
This compound stands out due to its high specificity for the STAT3 SH2 domain, leading to more effective inhibition of STAT3 activity. Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapeutic agent .
Eigenschaften
Molekularformel |
C28H28BF5N2O5S |
|---|---|
Molekulargewicht |
610.4 g/mol |
IUPAC-Name |
[4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C28H28BF5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,38-39H,2-6,15-16H2,1H3 |
InChI-Schlüssel |
CEZFPVMURCGETD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3CCCCC3)C(=O)CN(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




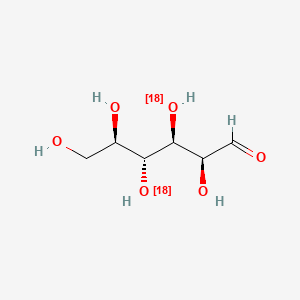
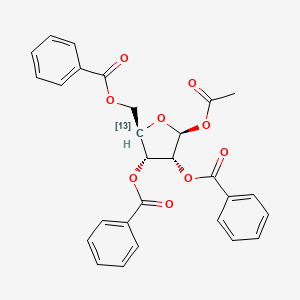



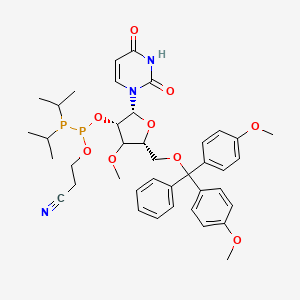
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
